molecular formula C11H11BrN2 B3250242 8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 201809-32-7

8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No.: B3250242
CAS No.: 201809-32-7
M. Wt: 251.12 g/mol
InChI Key: SDCVUXHJFYMBOX-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole (CAS 201809-32-7) is a brominated tricyclic compound with the molecular formula C11H11BrN2 and a molecular weight of 251.12 g/mol. This heterocyclic scaffold is a significant pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. Research indicates that the pyrazino[1,2-a]indole core structure is a privileged structure in drug discovery, with derivatives demonstrating a range of potent biological activities. These include serving as ligands for central nervous system targets, such as being partial agonists at the 5HT2C receptor for the potential treatment of neuropsychiatric disorders like obsessive-compulsive disorder and depression . Other derivatives have shown high affinity and selectivity for I2 imidazoline receptors, which are implicated in a variety of CNS conditions . Furthermore, related substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole compounds have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli . The bromine atom at the 8-position makes this compound a particularly valuable synthon for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-9-1-2-11-8(5-9)6-10-7-13-3-4-14(10)11/h1-2,5-6,13H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCVUXHJFYMBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C2C=CC(=C3)Br)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 8 Bromo 1,2,3,4 Tetrahydropyrazino 1,2 a Indole

Transformations Involving the Bromo Substituent at Position 8

The bromine atom at the C-8 position serves as a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions. This functionality is crucial for the synthesis of elaborated analogs with diverse electronic and steric properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 8-bromo substituent on the indole (B1671886) core is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 8-position of the indole ring and various aryl or vinyl groups. The coupling of an aryl halide with an aryl boronic acid is typically catalyzed by a palladium complex. For bromoindoles, a combination of a palladium salt like Pd(OAc)₂ or Na₂PdCl₄ with a suitable phosphine (B1218219) ligand (e.g., SPhos) is effective. rsc.org The reaction generally proceeds in the presence of a base such as K₂CO₃ in a solvent mixture that can include water, facilitating the synthesis of 8-aryl-tetrahydropyrazino[1,2-a]indoles. rsc.org

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the C-8 position by coupling the bromo-substituted scaffold with an alkene in the presence of a palladium catalyst and a base. This method is a key strategy for introducing unsaturated side chains.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. This involves the coupling of the 8-bromo derivative with a terminal alkyne, typically using a dual catalyst system of palladium and copper (I) iodide. mdpi.com This reaction has been successfully applied to the synthesis of various azaindole derivatives from amino-halopyridines, demonstrating its utility for similar heterocyclic systems. mdpi.com

Table 1: Representative Cross-Coupling Reactions for 8-Bromo-indole Systems

Reaction Coupling Partner Catalyst System Base Solvent Product Type
Suzuki-Miyaura Arylboronic acid Pd(OAc)₂ / Ligand K₂CO₃, K₃PO₄ Toluene, Dioxane/H₂O 8-Aryl derivative
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / PPh₃ Et₃N, K₂CO₃ DMF, Acetonitrile (B52724) 8-Alkenyl derivative

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 8-Alkynyl derivative |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at C-8 is generally challenging. The indole ring is an electron-rich system, which disfavors the addition-elimination mechanism typical of SNAr reactions. Such transformations usually require the presence of strong electron-withdrawing groups to activate the ring, which are absent in the parent molecule. Consequently, achieving substitution with nucleophiles like amines, alkoxides, or thiolates often necessitates harsh reaction conditions or the use of copper-based catalysts to facilitate the displacement of the bromide.

Reactivity of the Tetrahydropyrazine (B3061110) Ring System

The saturated six-membered heterocyclic ring contains a secondary amine nitrogen (N-2) that represents a primary site for functionalization.

The secondary amine at the N-2 position is nucleophilic and readily undergoes reactions with various electrophiles.

N-Alkylation: The N-2 nitrogen can be alkylated using alkyl halides or via reductive amination. Studies on related systems have shown that the benzotriazolyl group at the 2-position can be displaced by various nucleophiles, including Grignard reagents and hydrides (NaBH₄), to afford a range of N-substituted products. nih.gov This highlights the feasibility of introducing alkyl, allyl, and other groups at this position. nih.gov

N-Acylation: Acylation of the N-2 nitrogen can be achieved using standard reagents such as acyl chlorides or anhydrides in the presence of a base. This reaction provides access to a wide array of amide derivatives. The chemoselective N-acylation of indoles using thioesters as a stable acyl source has also been reported as a mild and efficient method. beilstein-journals.org

Table 2: Functionalization of the N-2 Position of the Tetrahydropyrazine Ring

Reaction Reagent Conditions Product
N-Alkylation R-X (Alkyl Halide) Base (e.g., K₂CO₃), Solvent (e.g., DMF) 2-Alkyl-8-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Reductive Amination Aldehyde/Ketone Reducing Agent (e.g., NaBH₃CN) 2-Alkyl-8-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole

| N-Acylation | RCOCl or (RCO)₂O | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 2-Acyl-8-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole |

The tetrahydropyrazine ring is susceptible to oxidation. Treatment with oxidizing agents like manganese dioxide (MnO₂) can lead to aromatization, yielding the corresponding 8-bromopyrazino[1,2-a]indole. nih.gov This transformation is a common strategy in the synthesis of related pyrazinoindole systems. nih.gov The saturated ring is generally stable towards reduction, but appended functional groups can be selectively reduced. For instance, related tetrahydropyrazino[1,2-a]indole-1,4-dione systems have been reduced with agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to afford corresponding aldehydes and alcohols. ajol.inforesearchgate.net

Electrophilic and Nucleophilic Reactions on the Indole Moiety

The indole nucleus is inherently electron-rich, making it prone to electrophilic substitution. bhu.ac.in The preferred site of attack on a simple indole is the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.inquora.com In the 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) system, the position analogous to C-3 is C-1, which is already part of the fused ring structure and is a saturated carbon. Therefore, electrophilic attack is directed to other positions. The next most activated position is C-10a (analogous to C-2 of indole), followed by positions on the benzene (B151609) ring. However, the presence of the electron-donating pyrazino ring can influence the regioselectivity.

Common electrophilic substitution reactions include:

Halogenation: Introduction of another halogen atom (e.g., Cl, Br, I) onto the indole ring.

Nitration: Typically performed using nitric acid in acetic anhydride (B1165640) to introduce a nitro group. quimicaorganica.org

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be complicated by the reactivity of the N-2 nitrogen.

Nucleophilic substitution on the indole ring itself is uncommon unless the ring is activated by potent electron-withdrawing groups or via specific intermediates like 1-hydroxyindoles. core.ac.uknii.ac.jp For the parent 8-bromo compound, direct nucleophilic attack on the indole carbon framework is not a favored pathway.

Table 3: Common Compound Names

Compound Name
8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole
8-bromopyrazino[1,2-a]indole
2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Indole
Tetrahydropyrazino[1,2-a]indole-1,4-dione
Azaindole

Multi-Component Reactions Incorporating this compound as a Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The indole nucleus is a common feature in many biologically active compounds, making indole derivatives attractive substrates for MCRs in the development of novel therapeutic agents. nih.govresearchgate.net

A comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing the use of this compound as a scaffold in multi-component reactions. While the synthesis and derivatization of the broader 1,2,3,4-tetrahydropyrazino[1,2-a]indole ring system have been explored, its application as a building block in MCRs remains an uncharted area of investigation. nih.govnih.govsgkgdcvinukonda.ac.in

Theoretically, the 8-bromo-substituted scaffold presents several possibilities for engagement in well-known MCRs, such as the Ugi and Passerini reactions. wikipedia.orgresearchgate.net The secondary amine within the pyrazino ring could potentially serve as the amine component in an Ugi four-component reaction. wikipedia.org This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org Similarly, the Passerini three-component reaction, which combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide, could be envisioned, although the tetrahydropyrazino[1,2-a]indole scaffold does not inherently contain a carbonyl or carboxylic acid group for direct participation. wikipedia.org

The bromine atom at the 8-position of the indole ring offers a functional handle for further synthetic transformations. For instance, it could be utilized in transition metal-catalyzed cross-coupling reactions either before or after a hypothetical MCR to introduce additional diversity to the molecular framework.

Despite these theoretical possibilities, the current body of scientific literature does not provide concrete examples or detailed research findings on the participation of this compound in multi-component reactions. The potential of this scaffold in the context of MCRs is therefore yet to be experimentally validated and represents an open avenue for future research in heterocyclic and medicinal chemistry.

Based on the available scientific literature, there are no specific examples of multi-component reactions incorporating this compound as a scaffold. The following table reflects this lack of data.

Reactant 1Reactant 2Reactant 3 (and 4, if applicable)Product(s)Reaction ConditionsYield (%)Reference
This compoundNo specific examples found in the literatureNo specific examples found in the literatureNo specific examples found in the literatureNo specific examples found in the literatureN/AN/A

Advanced Structural and Mechanistic Investigations of 8 Bromo 1,2,3,4 Tetrahydropyrazino 1,2 a Indole

Conformational Analysis of the Tetrahydropyrazine (B3061110) Ring

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-invasive technique for elucidating the solution-state conformation of complex molecules. For the tetrahydropyrazine ring, temperature-dependent NMR studies are particularly insightful. At ambient temperatures, the ring may undergo rapid inversion between two chair conformations, resulting in averaged signals in the ¹H and ¹³C NMR spectra. However, at low temperatures, this inversion can be slowed on the NMR timescale, allowing for the observation of distinct signals for axial and equatorial protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining spatial proximity between protons. libretexts.org In a rigid chair conformation, strong NOE cross-peaks would be observed between protons that are close in space, such as those in 1,3-diaxial relationships. Conversely, weaker or absent correlations would be seen between protons that are farther apart. For example, analysis of related N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles has shown that the hexahydropyrazine ring inversion becomes slow below 183 K, allowing for the definitive observation of a single conformation where the N-2 substituent occupies an equatorial position. The energy barrier for this conformational interchange was calculated to be approximately 8.3 kcal/mol.

A comprehensive analysis using various 2D NMR techniques provides unambiguous assignment of all proton and carbon resonances, which is a prerequisite for detailed conformational studies. ipb.ptmdpi.com

Table 1: Representative 2D NMR Correlations for Conformational Assignment

TechniqueCorrelated NucleiInformation Yielded
COSY ¹H—¹H (J-coupled)Reveals through-bond proton-proton connectivities within the pyrazine (B50134) ring (e.g., H-1 to H-2, H-2 to H-3).
HSQC ¹H—¹³C (one bond)Assigns each proton to its directly attached carbon atom.
HMBC ¹H—¹³C (2-3 bonds)Establishes long-range connectivities, confirming the overall ring structure and substitution pattern.
NOESY ¹H—¹H (through-space)Determines spatial relationships. Strong cross-peaks between diaxial protons confirm a chair conformation. libretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Conformation

Single-crystal X-ray diffraction provides the most definitive depiction of a molecule's structure in the solid state. This technique would precisely determine the conformation of the tetrahydropyrazine ring, calculating exact bond lengths, bond angles, and torsion angles. For similar bromo-substituted indole (B1671886) heterocyclic systems, X-ray analysis has been crucial for confirming molecular structures and understanding intermolecular interactions. nih.govresearchgate.nettandfonline.commdpi.com

An X-ray crystallographic study of 8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole would reveal whether the tetrahydropyrazine ring adopts a chair, twisted-boat, or other conformation in the crystal lattice. Furthermore, it would elucidate the supramolecular assembly, identifying any intermolecular interactions such as C-H···π stacking involving the indole ring or potential halogen bonding involving the bromine atom at the C-8 position. nih.gov The packing of molecules in the crystal can be influenced by these non-covalent interactions. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Tetrahydropyrazine Ring Conformation (e.g., Chair), Puckering parameters
Key Bond Lengths (Å) C-N, C-C, C-Br
**Key Bond Angles (°) **C-N-C, N-C-C
Intermolecular Interactions Hydrogen bonds, Halogen bonds, π-π stacking distances

Stereochemical Assignment and Chirality of this compound

The parent compound, this compound, is achiral as it possesses a plane of symmetry. However, substitution at the C-1, C-3, or C-4 positions of the tetrahydropyrazine ring introduces a stereocenter, leading to a racemic mixture of enantiomers. The synthesis of such substituted derivatives has been reported, necessitating methods for their stereochemical assignment and resolution. sgkgdcvinukonda.ac.in

For chiral derivatives of this compound, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be a key analytical tool. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. This technique can be used to determine the enantiomeric excess (ee) of a sample and, by comparing the experimental spectrum to that predicted by quantum chemical calculations, can help assign the absolute configuration (R/S) of the stereocenter.

The separation of enantiomers from a racemic mixture, known as chiral resolution, is commonly achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by standard laboratory techniques like crystallization. wikipedia.orglibretexts.org

For chiral tetrahydropyrazino[1,2-a]indoles, which are basic amines, a common strategy is reaction with an enantiomerically pure chiral acid to form diastereomeric salts. libretexts.orgunchainedlabs.com For example, a racemic mixture of a C-1 substituted derivative could be treated with an enantiopure resolving agent like (+)-tartaric acid or (R)-(-)-camphorsulfonic acid. wikipedia.org The resulting diastereomeric salts, (R-amine)-(R-acid) and (S-amine)-(R-acid), will exhibit different solubilities in a given solvent, allowing one diastereomer to crystallize preferentially. rsc.org After separation by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to remove the chiral acid.

Table 3: General Steps for Chiral Resolution by Diastereomeric Salt Formation

StepProcedurePurpose
1 Reaction with Chiral AcidConvert the racemic amine mixture into a mixture of two diastereomeric salts.
2 Fractional CrystallizationExploit solubility differences to selectively crystallize one diastereomeric salt.
3 SeparationIsolate the crystallized salt by filtration.
4 Liberation of AmineTreat the separated salt with a base to neutralize the chiral acid and recover the pure amine enantiomer.

Mechanistic Elucidation of Synthetic Pathways

The synthesis of the 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) core can be achieved through several pathways, often involving intramolecular cyclization as the key ring-forming step. nih.gov A prominent method is analogous to the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. researchgate.netwikipedia.orgacs.org

A plausible synthetic route to this compound and its derivatives starts with a suitably substituted indole. sgkgdcvinukonda.ac.in One general and practical one-pot synthesis of 1-substituted derivatives involves the reaction of a 1-(2-aminoethyl)indole with benzotriazole (B28993) and an aldehyde in the presence of an acid catalyst. researchgate.net The reaction is believed to proceed through the formation of a transient intermediate which then generates an iminium cation. This electrophilic cation undergoes an intramolecular cyclization by attacking the nucleophilic C-2 position of the indole ring to form the new six-membered ring. wikipedia.orgresearchgate.net

Another key synthetic strategy involves the intramolecular cyclization of N-propargyl indole derivatives, which can be catalyzed by various metals like gold or silver to achieve a 6-exo-dig cyclization. nih.gov Furthermore, base-mediated ring opening of chiral aziridines with indoles (skatoles) followed by a Lewis acid-catalyzed Pictet-Spengler reaction provides an elegant route to stereochemically defined 1,3-disubstituted tetrahydropyrazino[1,2-a]indoles. nih.gov

Table 4: Key Mechanistic Steps in a Pictet-Spengler Type Synthesis

StepReactantsKey TransformationMechanistic Role
1 1-(2-Aminoethyl)-6-bromoindole + Aldehyde (R-CHO)Formation of an imineCondensation of primary amine and aldehyde.
2 Imine + Acid Catalyst (H⁺)Formation of an iminium cationProtonation of the imine nitrogen increases the electrophilicity of the iminium carbon. wikipedia.org
3 Iminium CationIntramolecular electrophilic attackThe nucleophilic C2 of the indole ring attacks the electrophilic iminium carbon. researchgate.netacs.org
4 Spirocyclic IntermediateRearomatizationDeprotonation restores the aromaticity of the indole system, yielding the final product. acs.org

Intermediates and Transition States in Key Cyclization Reactions

The formation of the this compound scaffold is predominantly achieved through intramolecular cyclization reactions, with the Pictet-Spengler reaction being a cornerstone strategy. The mechanism of this reaction involves a series of well-defined intermediates and transition states that govern the formation of the tricyclic system.

The reaction cascade initiates with the condensation of a β-(indol-1-yl)ethylamine derivative with an aldehyde or ketone. Under acidic conditions, this is followed by the formation of a crucial electrophilic intermediate, an iminium cation . This cation is significantly more electrophilic than the corresponding imine, a key feature that drives the subsequent ring-closing step. wikipedia.org

Following the formation of the azaspiroindolenine, the reaction proceeds through a transition state involving a 1,2-migration of an alkyl group from the C3 position to the adjacent nitrogen atom. This rearrangement is a defining feature of the Pictet-Spengler mechanism in this context. The process concludes with a deprotonation step, which re-establishes the aromaticity of the indole ring system and yields the final tetrahydropyrazino[1,2-a]indole product. wikipedia.orgnih.gov While direct isolation of transition states is not feasible, the successful isolation of the azaspiroindolenine intermediate in related systems provides strong experimental support for this proposed mechanistic pathway. nih.gov

Role of Catalysts and Reagents in Reaction Outcomes

The choice of catalysts and reagents is paramount in directing the outcome of the synthesis of this compound, influencing reaction rates, yields, and selectivity. Acid catalysts, both Brønsted and Lewis types, are fundamental to the success of the key Pictet-Spengler cyclization.

Acid Catalysis in Iminium Ion Formation: Protic acids (e.g., p-Toluenesulfonic acid, Trifluoroacetic acid) and Lewis acids (e.g., Aluminum chloride, Zinc bromide, Titanium tetrachloride) are employed to catalyze the formation of the critical iminium ion intermediate. wikipedia.orgresearchgate.net The acid protonates the hydroxyl group of the initial aminal adduct formed from the amine and aldehyde, facilitating its elimination as a water molecule and generating the highly reactive iminium electrophile. youtube.com Without a sufficiently strong acid, the equilibrium may not favor the formation of the iminium ion, leading to slow or incomplete reactions.

The efficiency of different acid catalysts can vary significantly depending on the specific substrates and reaction conditions. Systematic screening has shown that Lewis acids can offer superior performance in certain cases. For instance, in a one-pot synthesis of 1-substituted-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, a variety of Lewis and protic acids were evaluated, with results indicating that the choice of catalyst has a profound impact on the reaction yield.

EntryCatalystSolventTime (h)Yield (%)
1AlCl₃CH₂Cl₂692
2ZnCl₂CH₂Cl₂885
3ZnBr₂CH₂Cl₂888
4p-TsOHBenzene (B151609)875
5CH₃SO₃HCH₂Cl₂1065

Transition Metal Catalysis: Beyond traditional acid catalysis, transition metals, particularly palladium, offer alternative mechanistic pathways for the cyclization. mdpi.com Palladium-catalyzed reactions can involve different intermediates, such as π-allyl palladium complexes or proceed via sequences like aminopalladation followed by reductive elimination. mdpi.com These methods can provide access to diverse structural analogs under different reaction conditions. For example, palladium-catalyzed intramolecular cyclization of 2-alkynyl anilines is a powerful method for indole synthesis, suggesting that similar strategies could be adapted for forming the pyrazino[1,2-a]indole (B3349936) core. mdpi.commdpi.com The catalytic cycle in these cases involves oxidative addition, migratory insertion, and reductive elimination steps, fundamentally differing from the electrophilic substitution mechanism of the Pictet-Spengler reaction.

Other reagents also play a critical role. For instance, in syntheses that proceed through a Mannich-type reaction involving benzotriazole, the benzotriazolyl group acts as an effective leaving group that can be displaced by a variety of nucleophiles, allowing for further functionalization of the pyrazino ring. nih.gov Furthermore, the use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields by efficiently promoting the catalyzed cyclization. researchgate.net

Computational Chemistry and Theoretical Studies on 8 Bromo 1,2,3,4 Tetrahydropyrazino 1,2 a Indole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules. researchgate.netresearchgate.net DFT studies on the indole (B1671886) scaffold and its derivatives have been used to determine optimized molecular geometries, vibrational frequencies, and a range of electronic properties that govern chemical behavior. researchgate.netnih.gov For 8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole, these calculations can map the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and predict spectroscopic properties. researchgate.netmdpi.com

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

Parameter Calculated via DFTSignificance in Understanding the Molecule
Optimized Molecular Geometry Predicts the most stable 3D structure, including bond lengths and angles. researchgate.net
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP) Maps electron density to identify regions prone to electrophilic and nucleophilic attack. researchgate.net
Global Reactivity Descriptors Quantifies properties like chemical hardness, softness, and electronegativity. researchgate.netmdpi.com
NBO (Natural Bond Orbital) Analysis Describes charge transfer interactions and the nature of chemical bonds within the molecule. mdpi.com

DFT calculations are highly effective for modeling reaction pathways and predicting the feasibility of chemical transformations. This approach can be used to investigate the synthesis of the tetrahydropyrazino[1,2-a]indole skeleton, for instance, by calculating the energy of reactants, transition states, and products. researchgate.net The synthesis of the pyrazino[1,2-a]indole (B3349936) nucleus is often achieved through the cyclization of an indole precursor. nih.govnih.gov

By mapping the potential energy surface, researchers can identify the lowest-energy path for a reaction, known as the reaction coordinate. This allows for the prediction of activation energies, which are crucial for understanding reaction rates and identifying potential intermediates. Such mechanistic insights are valuable for optimizing synthetic procedures to improve yields and selectivity. For example, theoretical studies can clarify the role of catalysts in facilitating key bond-forming steps, such as intramolecular cyclization. researchgate.netmdpi.com

The this compound molecule features a fused heterocyclic system where an indole ring is joined with a saturated pyrazine (B50134) ring. The indole portion is an aromatic system, a property that significantly influences its stability and reactivity. researchgate.netwikipedia.org Aromatic compounds are characterized by a cyclic, planar structure with conjugated pi electrons. wikipedia.org Computational methods can quantify the degree of aromaticity through various indices and analyze how the fusion of the pyrazine ring and the presence of the bromine substituent modulate the electronic properties of the indole core.

DFT calculations can reveal the distribution of electron density across the fused system. Molecular Electrostatic Potential (MEP) maps, for instance, visualize electron-rich and electron-poor regions, highlighting the electronegative nitrogen atom of the indole and the potential effects of the electron-withdrawing bromine atom. researchgate.net These calculations provide a detailed picture of how charge is distributed and how the molecule will interact with other chemical species. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations often focus on a molecule's static, lowest-energy state, Molecular Dynamics (MD) simulations provide a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and bonds in a molecule by solving Newton's equations of motion, offering a powerful method to explore the molecule's conformational landscape in a simulated physiological environment (e.g., in explicit water). nih.govresearchgate.net

For a flexible molecule like this compound, which contains a non-planar tetrahydropyrazine (B3061110) ring, MD simulations can identify the most stable and frequently occurring three-dimensional shapes (conformations). biorxiv.org Understanding this conformational flexibility is vital, as the specific shape a molecule adopts can determine its ability to bind to a biological target. nih.gov Analysis of the simulation trajectory, often using metrics like the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), can reveal the stability of different conformations and the transitions between them. mdpi.comajchem-a.com

In Silico Ligand-Target Interaction Analysis (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. ajchem-a.comfrontiersin.org This method is fundamental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level.

Based on the activities of related pyrazino[1,2-a]indole and bromo-indole derivatives, several classes of biological targets can be proposed for this compound. These include protein kinases, viral enzymes, and G-protein coupled receptors. nih.govmdpi.commdpi.com For example, indole-based compounds have been investigated as inhibitors of enzymes like Penicillin-Binding Protein 2a (PBP2a) in bacteria and Epidermal Growth Factor Receptor (EGFR) in cancer cells. mdpi.comnih.gov

Molecular docking simulations place the ligand into the binding site of a target protein and evaluate potential binding poses. The output provides a detailed 3D model of the ligand-receptor complex, illustrating the specific interactions that stabilize the binding. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

π-π Stacking: An interaction between aromatic rings, such as the indole nucleus of the ligand and the side chains of amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov

Halogen Bonds: The bromine atom on the ligand can act as an electrophilic region, interacting with a nucleophilic site on the protein.

These predicted binding modes offer a structural hypothesis for the molecule's biological activity. nih.govresearchgate.net

Potential Biological Target ClassExample(s)Rationale for Interest
Protein Kinases Epidermal Growth Factor Receptor (EGFR), PIM-1 kinaseMany indole derivatives are known kinase inhibitors. mdpi.commdpi.com
Viral Enzymes RNA-dependent RNA polymerase (RdRp)Pyrazino[1,2-a]indole derivatives have shown activity against Flaviviridae viruses. mdpi.com
Bacterial Enzymes Penicillin-Binding Protein 2a (PBP2a)Indole conjugates have been designed as inhibitors to combat antibiotic resistance. nih.gov
CNS Receptors Serotonin (B10506) (5-HT) ReceptorsThe pyrazino[1,2-a]indole scaffold is found in compounds with neuropsychiatric activity. nih.gov

In addition to predicting the binding pose, docking algorithms calculate a numerical score that estimates the binding affinity between the ligand and the target protein. frontiersin.org This score, often expressed in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. nih.gov A lower (more negative) score generally indicates a more favorable and stronger interaction.

These binding affinity predictions are invaluable for:

Virtual Screening: Rapidly evaluating large libraries of compounds to identify those with the highest predicted affinity for a specific target.

Lead Optimization: Guiding chemical modifications to the ligand structure to improve binding affinity and selectivity.

Ranking Compounds: Prioritizing a smaller set of promising compounds for synthesis and subsequent experimental validation. researchgate.net

While docking scores provide a valuable estimation, more rigorous methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations or free energy perturbation can be applied to refine these affinity predictions, often using snapshots from molecular dynamics simulations. nih.gov These computational assessments are a cornerstone of modern drug design, enabling a more efficient and targeted search for new therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (excluding ADMET and clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.org By quantifying physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of new compounds and provide valuable insights into the molecular mechanisms underlying their biological effects. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential structure-activity landscape based on studies of analogous heterocyclic systems.

A typical QSAR study involves the generation of a dataset of structurally related molecules with corresponding biological activity data. For this series of compounds, molecular descriptors would be calculated, encompassing a wide range of properties. These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu Variations in the electron-donating or withdrawing nature of substituents on the indole or pyrazine rings would significantly influence these parameters and, consequently, the molecule's interaction with biological targets.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Parameters like molecular weight, volume, surface area, and specific conformational indices are crucial in determining the complementarity of the ligand to the binding site of a receptor or enzyme. acs.org

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical factor in how a molecule interacts with biological membranes and hydrophobic pockets within a target protein. The bromine atom at the 8-position of the indole ring, for instance, would significantly impact the local hydrophobicity.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape profiles, which describe the arrangement and branching of atoms within the molecule.

Once these descriptors are calculated for a series of this compound analogs with varying substituents, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. neovarsity.org A robust QSAR model, validated through internal and external prediction sets, can offer profound mechanistic insights.

For instance, a positive coefficient for a descriptor related to the volume of a substituent at a particular position might suggest a large hydrophobic pocket in the target protein that can accommodate bulky groups, leading to enhanced activity. Conversely, a negative correlation with a descriptor for hydrogen bond donors could imply that such groups are detrimental to binding, possibly due to steric hindrance or an unfavorable electrostatic environment in the active site.

The interpretation of the QSAR model can elucidate the key structural requirements for a specific biological activity. For the this compound scaffold, a hypothetical QSAR study might reveal the following:

The importance of the bromine atom at position 8, not just for its steric bulk but also for its electronic influence on the indole ring, potentially engaging in halogen bonding with the target.

The optimal stereochemistry of the chiral centers in the tetrahydropyrazine ring for favorable interactions.

By systematically analyzing the contributions of various molecular descriptors, QSAR modeling can guide the rational design of new, more potent, and selective analogs of this compound for specific therapeutic applications.

To illustrate the application of QSAR in providing mechanistic insights for similar heterocyclic structures, consider the following hypothetical data table derived from a study on a series of pyrazino[1,2-a]indole derivatives.

Compound IDSubstitution at R1Substitution at R2LogPMolecular Weight ( g/mol )Electronic Parameter (HOMO energy)Biological Activity (IC50, µM)
1 HH2.5278.16-5.81.2
2 ClH3.1312.60-6.00.8
3 OCH3H2.3308.19-5.62.5
4 HCH32.9292.19-5.70.9
5 HBr3.3357.06-5.90.5

From this hypothetical data, a QSAR model might indicate that increased lipophilicity (LogP) and the presence of an electron-withdrawing group at R2 (like Bromine in compound 5) are correlated with higher potency. This would suggest that the binding pocket of the biological target is likely hydrophobic and may have an electron-deficient region that interacts favorably with the substituent at R2. Such insights are invaluable for guiding further lead optimization.

Molecular Level Biological Activity and Mechanistic Studies of 8 Bromo 1,2,3,4 Tetrahydropyrazino 1,2 a Indole and Its Analogues

Interaction with Neurotransmitter Receptors: Agonism and Antagonism at a Molecular Level

The tetrahydropyrazino[1,2-a]indole scaffold is a key structure in the development of compounds that interact with various neurotransmitter receptors. Modifications to this core, such as the addition of a bromine atom at the 8th position, can significantly influence binding affinity and functional activity at these receptors.

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system, with its numerous receptor subtypes, is a primary target for therapeutic agents. nih.gov The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is particularly implicated in psychiatric and neurological disorders. nih.gov While direct binding data for 8-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole is not extensively detailed in the available literature, the broader class of indole (B1671886) derivatives shows significant interaction with serotonin receptors. Bromination of indole carboxaldehydes, for instance, has been shown to increase the potency and affinity for a receptor's binding pocket. researchgate.net

A key area of investigation is the allosteric modulation of the 5-HT2C receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (serotonin) binds. nih.gov Positive allosteric modulators (PAMs) of the 5-HT2C receptor can enhance the receptor's response to serotonin, offering a more nuanced approach to modulating receptor activity compared to direct agonists. nih.govtdl.org This strategy is being explored for developing safer therapeutic agents for conditions like obesity. documentsdelivered.com Research into various scaffolds, including 4-alkylpiperidine-2-carboxamides, has provided proof-of-concept for the viability of 5-HT2C PAMs as novel neurotherapeutics. tdl.org The pyrazino[1,2-a]indole (B3349936) structure has been noted for its potential as a serotonin antagonist. sgkgdcvinukonda.ac.in

Table 1: Interaction of Selected Indole Analogues with Serotonin Receptors

Compound ClassReceptor TargetInteraction TypeKey Findings
Pyrazino[1,2-a]indolesSerotonin ReceptorsAntagonismThis class of compounds has attracted attention for its therapeutic potential as serotonin antagonists. sgkgdcvinukonda.ac.in
Brominated Indole CarboxaldehydesSerotonin ReceptorsModulationBromination can significantly increase the potency of these compounds, potentially by enhancing cell membrane penetration or increasing binding affinity. researchgate.net
PNU-69176E5-HT2C ReceptorPositive Allosteric Modulation (PAM)Markedly enhances 5-HT binding by increasing its affinity for low-affinity sites on the receptor. nih.govmdpi.com
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde Analogues5-HT1A ReceptorAgonismAnalogues of this compound show high potency at the 5-HT1A receptor, though many also have affinity for dopamine (B1211576) D2 receptors. nih.gov

Analogues of this compound have been synthesized and evaluated for their activity at melatonin (B1676174) and adenosine (B11128) receptors.

Melatonin Receptors: Two novel series of compounds derived from the tetrahydropyrazino[1,2-a]indole structure have been assessed at the MT(1) and MT(2) melatonin receptor subtypes. nih.gov Certain analogues were identified as non-selective, high-affinity ligands for both MT(1) and MT(2) receptors, with K(i) values in the low nanomolar range (7-11 nM). nih.gov Further structural modifications led to a compound that displayed the highest binding affinity for the MT(2) subtype (K(i) = 2 nM) and acted as an MT(2) antagonist while simultaneously being an MT(1) agonist. nih.gov These findings help to define the structure-activity relationships for this class of compounds concerning binding affinity and intrinsic activity at melatonin receptors. nih.gov

Adenosine Receptors: The adenosine A2A receptor (A2AAR) is a key modulator in the central nervous system and a target for treating neurodegenerative disorders. nih.gov While direct studies on this compound are limited, research on related heterocyclic scaffolds provides insight. For example, xanthine (B1682287) derivatives are known antagonists of adenosine receptors. semanticscholar.org Studies on purine (B94841) and triazolotriazine scaffolds have identified compounds with high affinity for the A2AAR. nih.gov These receptors can also form heteromers, such as the A2A-A3 receptor complex, which provides a differential signaling pathway depending on agonist concentration and can be modulated by A2A receptor antagonists. nih.gov

Enzyme Inhibition and Modulation Mechanisms (e.g., Bacterial Cystathionine (B15957) γ-Lyase)

The indole scaffold is a crucial component in the design of various enzyme inhibitors. Specifically, derivatives of 6-bromoindole (B116670) have been identified as potent inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme essential for producing hydrogen sulfide (B99878) (H2S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. scispace.comnih.govresearchgate.net Suppressing bCSE activity significantly increases the sensitivity of these bacteria to conventional antibiotics. scispace.comnih.gov

Kinetic analyses are fundamental to understanding how inhibitors interact with their target enzymes. nih.govmdpi.com Studies on bCSE inhibitors based on the 6-bromoindole structure have determined their inhibitory potency. For example, a novel inhibitor named MNS1, which is a 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene, showed a dissociation constant (K(d)) of 0.5 μM for bacterial CSE from S. aureus, an order of magnitude lower than that for human CSE. kazanmedjournal.ru Other selective indole-based bCSE inhibitors, designated NL1 and NL2, have also been developed and synthesized in gram quantities for further biological screening. scispace.comnih.gov

Enzyme kinetic studies, often utilizing methods like the Lineweaver-Burk plot, can determine the mode of inhibition (e.g., competitive, non-competitive, mixed). mdpi.come-nps.or.kr For instance, in studies of other enzyme systems, pyrazine-2-carboxamide derivatives have been identified as competitive inhibitors of alkaline phosphatase. mdpi.com Such kinetic data, including inhibition constants (K(i)) and IC50 values, are crucial for characterizing the enzyme-inhibitor relationship and for the rational design of more potent inhibitors. e-nps.or.kr

Table 2: Kinetic Data for Selected Indole-Based bCSE Inhibitors

InhibitorTarget EnzymeKinetic ParameterValueSignificance
MNS1 (3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene)Bacterial Cystathionine γ-Lyase (from S. aureus)Dissociation Constant (K(d))0.5 μMDemonstrates potent inhibition of the bacterial enzyme. kazanmedjournal.ru
MNS1Human Cystathionine γ-LyaseDissociation Constant (K(d))~5.0 μMShows selectivity for the bacterial enzyme over the human counterpart. kazanmedjournal.ru
NL1, NL2, NL3Bacterial Cystathionine γ-LyaseIC50Data reported by Nudler et al.These 6-bromoindole derivatives are selective bCSE inhibitors. researchgate.net

Understanding the structural basis of how an inhibitor binds to an enzyme is critical for drug design. mdpi.com Techniques like X-ray co-crystallization and computational methods such as molecular docking and molecular dynamics simulations provide atomic-level insights into these interactions. semanticscholar.orgresearchgate.net

For flavin-dependent halogenase enzymes, crystal structures have revealed how substrates like tryptoline (B14887) (a tricyclic indole derivative) bind to the active site, explaining the enzyme's regioselectivity. nih.gov Similarly, structures of the single-component halogenase AetF in complex with tryptophan and its brominated derivatives show how a flip of the indole moiety allows for successive halogenations at different positions. desy.de

In the context of bCSE inhibitors, molecular modeling would likely reveal key interactions between the bromoindole core and amino acid residues within the enzyme's active site. These studies help to explain the observed potency and selectivity and guide the synthesis of new analogues with improved inhibitory activity. researchgate.net

In Vitro Antimicrobial Activity against Specific Bacterial Strains

A series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. sgkgdcvinukonda.ac.in The antimicrobial efficacy of these compounds often depends on the nature and position of the substituents on the core structure. sgkgdcvinukonda.ac.inresearchgate.net

Studies have shown that these compounds exhibit a range of activity from mild to moderate. sgkgdcvinukonda.ac.in Specifically, certain 1-substituted derivatives, such as those with 4-fluorophenyl, 4-methylphenyl, and 4-nitrophenyl groups, were found to be potent against a panel of pathogenic bacteria. sgkgdcvinukonda.ac.in The presence of a free NH group in the pyrazino ring appears to be important for the observed activity. sgkgdcvinukonda.ac.in The antimicrobial potential of indole derivatives is well-documented, with various analogues showing activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

The in vitro antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 3: In Vitro Antimicrobial Activity of Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles

CompoundBacterial StrainGram StainMIC (μg/disc)
Compound 4a (1-phenyl derivative)Pseudomonas aeruginosaNegative3.75
Other tested strains->60.00
Compound 4c (1-(3-chlorophenyl) derivative)Pseudomonas aeruginosaNegative3.75
Streptomyces thermonitrificansPositive15.00
Compounds 4d-f (1-(4-fluorophenyl), 1-(4-methylphenyl), 1-(4-nitrophenyl) derivatives)Staphylococcus aureusPositive7.50 - 60.00
Salmonella typhiNegative7.50 - 60.00
Pseudomonas aeruginosaNegative7.50 - 60.00
Streptomyces thermonitrificansPositive7.50 - 60.00
Escherichia coliNegative7.50 - 60.00

Data sourced from research on substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. sgkgdcvinukonda.ac.inresearchgate.net

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

A series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have evaluated these compounds against bacterial strains such as Staphylococcus aureus and Streptomyces thermonitrificans (Gram-positive), and Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). nih.govsgkgdcvinukonda.ac.in

The antibacterial efficacy of these synthetic analogues is generally described as mild to moderate, with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 3.75 to 60 µ g/disc . nih.govresearchgate.netsgkgdcvinukonda.ac.inebi.ac.uk Certain substituted compounds, however, have been identified as potent agents against the pathogenic bacteria tested. nih.govsgkgdcvinukonda.ac.in Specifically, analogues with 4-fluorophenyl, 4-methylphenyl, and 4-nitrophenyl substitutions at the 1-position have shown significant activity against all tested bacterial strains. sgkgdcvinukonda.ac.inresearchgate.net Other derivatives, such as those with 4-bromophenyl and 3-chlorophenyl substituents at the same position, displayed notable activity against S. aureus and S. thermonitrificans, respectively. sgkgdcvinukonda.ac.inresearchgate.net While many indole derivatives show promise, some studies indicate that Gram-positive bacteria can be less sensitive to certain indole conjugates than Gram-negative bacteria. mdpi.com

Table 1: Antibacterial Spectrum of Selected 1-Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole Analogues Note: The data presented is a representative summary from available research. MIC values can vary based on specific experimental conditions.

Compound Analogue (Substitution at 1-position)Target OrganismTypeMIC (µ g/disc )
4b : 4-bromophenylStaphylococcus aureusGram-PositiveSignificant Activity
4c : 3-chlorophenylStreptomyces thermonitrificansGram-PositiveSignificant Activity
4d : 4-fluorophenylS. aureus, S. typhi, P. aeruginosa, E. coliBothPotent Activity
4e : 4-methylphenylS. aureus, S. typhi, P. aeruginosa, E. coliBothPotent Activity
4f : 4-nitrophenylS. aureus, S. typhi, P. aeruginosa, E. coliBothPotent Activity

Cellular Targets and Mechanisms of Antibacterial Action (e.g., Membrane Disruption, DNA Intercalation)

The precise molecular mechanisms of antibacterial action for this compound are not extensively detailed in the literature. However, studies on related indole-based molecules provide insight into potential pathways. General mechanisms for antibiotics include the inhibition of cell wall synthesis, disruption of cell membrane functions, inhibition of protein or nucleic acid synthesis, and the blockage of metabolic pathways. researchgate.net

For some indole derivatives, the mechanism is non-microbicidal and appears to involve the modulation of bacterial signaling pathways. nih.gov For example, certain synthetic indole analogues are believed to mimic natural indole signaling, a communication system bacteria use to regulate collective behaviors like biofilm formation and motility. nih.gov These analogues can interfere with these pathogenic behaviors by acting on transcriptional regulators. nih.gov

Other studies on different indole-containing compounds, such as sertindole, have pointed towards mechanisms that involve the disruption of cell integrity. nih.govresearchgate.net This can include triggering a cell wall stress response and oxidative stress, which ultimately compromises the bacterial cell. nih.govresearchgate.net Mechanistic investigations into thymol (B1683141) and carvacrol, which are also antimicrobial compounds, have revealed actions such as bacterial membrane depolarization and disruption. nih.gov While these specific mechanisms have not been directly confirmed for the this compound scaffold, they represent plausible routes of antibacterial action for this class of compounds.

Anticancer Activity in Cell Lines and Underlying Molecular Mechanisms

The pyrazino[1,2-a]indole scaffold is a core component of various synthetic compounds with a broad range of biological activities, including anticancer potential. researchgate.net Analogues of this structure have been evaluated for their antiproliferative effects against numerous human cancer cell lines. nih.govresearchgate.net

For instance, a series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogues were assessed for their activity against breast cancer cell lines, including MCF-7 and the triple-negative MDA-MB-468 cells. nih.gov Similarly, studies on 8-methoxypyrazino[1,2-a]indole, a close analogue, identified it as a novel and potent antiproliferative agent against the human chronic myelogenous leukemia K562 cell line. nih.gov Furthermore, derivatives of the related nih.govsgkgdcvinukonda.ac.innih.govtriazino[4,3-a]indole ring system have demonstrated inhibitory activity against a wide range of cancer cell lines at micromolar concentrations. researchgate.net The anticancer potential of indole-based hybrids has also been explored, with some benzofuran-indole hybrids showing selective effects against non-small-cell lung cancer (NSCLC) cell lines like PC9 and A549. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A key mechanism underlying the anticancer activity of pyrazino[1,2-a]indole analogues and other related indole structures is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govualberta.ca The activation of apoptotic signaling pathways is a primary mechanism for many chemotherapeutic drugs to eliminate tumor cells. ualberta.ca

Research on a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue demonstrated that it exerts cytotoxic effects by arresting the cell cycle of colorectal cancer cells in the G2/M phase. mdpi.com This arrest is a common effect of microtubule-targeting agents, which disrupt the mitotic spindle necessary for cell division. researchgate.netmdpi.com Similarly, a synthetic benz[f]indole-4,9-dione analog was found to inhibit the growth of human lung cancer cells (A549) by inducing both G2/M cell cycle arrest and apoptosis. nih.gov Studies on nih.govsgkgdcvinukonda.ac.innih.govtriazino[4,3-a]indole derivatives also revealed significant G2/M cell cycle arrest in HepG-2 cells and an increase in the levels of the pro-apoptotic protein Bax. researchgate.net Furthermore, certain benzofuran-indole hybrids have been shown to induce apoptosis in NSCLC cells, as evidenced by the activation of caspase-3 and cleavage of PARP. mdpi.com

Table 2: Pro-apoptotic and Cell Cycle Arrest Activity of Pyrazino[1,2-a]indole Analogues and Related Structures

Compound ClassCell Line(s)Observed Effect
Pyrrolyldihydropyrazino[1,2-a]indoletrione AnalogueColorectal Cancer CellsG2/M Phase Cell Cycle Arrest, Apoptosis
Benz[f]indole-4,9-dione AnalogueA549 (Human Lung Cancer)G2/M Phase Cell Cycle Arrest, Apoptosis
nih.govsgkgdcvinukonda.ac.innih.govTriazino[4,3-a]indole AnaloguesHepG-2 (Liver Cancer)G2/M Phase Cell Cycle Arrest, Upregulation of Bax
Benzofuran-Indole HybridsPC9, A549 (NSCLC)Apoptosis, Caspase-3 Activation

Modulation of Signaling Pathways (e.g., MAPK, GSK-3)

The anticancer effects of 1,2,3,4-tetrahydropyrazino[1,2-a]indole analogues are linked to their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival.

One significant pathway targeted by these compounds is the PI3K/Akt signaling cascade. Research has confirmed that certain 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogues inhibit the phosphorylation of Akt in MDA-MB-468 breast cancer cells. nih.gov Akt is a crucial kinase that promotes cell survival, and its inhibition can lead to decreased proliferation and apoptosis.

Another key target for indole-based compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a primary driver in non-small-cell lung cancer (NSCLC). mdpi.com Novel benzofuran-indole hybrid compounds have been identified as potent and selective EGFR inhibitors that can effectively block the EGFR signaling pathway in PC9 and A549 lung cancer cells. mdpi.com While the modulation of pathways involving Mitogen-Activated Protein Kinase (MAPK) and Glycogen Synthase Kinase 3 (GSK-3) is a known mechanism for some anticancer agents, specific studies directly linking this compound or its close analogues to these particular pathways are not prominent in the available literature. nih.gov

DNA Cleavage Activity Studies

The interaction with and subsequent cleavage of DNA is a mechanism of action for some classes of anticancer and antimicrobial agents. While direct studies on the DNA cleavage activity of this compound are limited, research on other indole-containing compounds suggests that this scaffold can be involved in DNA interactions.

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent molecules. nih.gov For the 1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold, SAR studies have provided key insights into the structural requirements for both antibacterial and anticancer activities.

For anticancer activity, SAR studies on methoxy-substituted pyrazino[1,2-a]indoles revealed that the position of the substituent is paramount. nih.gov An analogue with a methoxy (B1213986) group at the 8-position (compound 1e) was identified as a potent antiproliferative agent against the K562 leukemia cell line. nih.gov Moving the methoxy group to the 6- or 7-position resulted in inactive compounds, highlighting that the C-8 methoxy group was critical for activity. nih.gov In a different series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogues, compounds bearing a benzyl (B1604629) group at the N-2 position showed more potent anticancer activity than the EGFR-TK inhibitor gefitinib (B1684475). nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

Biological ActivityCore ScaffoldKey Structural FeatureResulting Activity
Antibacterial 1,2,3,4-tetrahydropyrazino[1,2-a]indoleSubstitution at 1-positionMore active than 2-position substitution
Antibacterial 1,2,3,4-tetrahydropyrazino[1,2-a]indole4-F, 4-Me, or 4-NO2 phenyl group at 1-positionPotent, broad-spectrum activity
Anticancer Pyrazino[1,2-a]indoleMethoxy group at 8-positionPotent activity against K562 leukemia cells
Anticancer Pyrazino[1,2-a]indoleMethoxy group at 6- or 7-positionInactive
Anticancer 1-oxo-...-pyrazino[1,2-a]indoleBenzyl group at N-2 positionPotent activity against breast cancer cells

Influence of the Bromo Substituent on Activity

The introduction of halogen atoms, particularly bromine, onto an indole nucleus can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity. mdpi.com In the context of pyrazino[1,2-a]indole analogues, while direct studies on the 8-bromo derivative are not extensively detailed in the provided literature, the effect of halogen substituents on related indole structures provides valuable insight.

For instance, studies on brominated isatins, which are indole derivatives, have shown that the position of the bromine atom significantly affects anti-inflammatory activity. Specifically, the inhibitory activity against nitric oxide (NO), a key inflammatory mediator, was found to follow the order of 5-bromo > 6-bromo > 7-bromo substitution on the isatin (B1672199) ring. mdpi.com This highlights the positional importance of halogen substituents on the benzene (B151609) portion of the indole core.

Furthermore, research into substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles as antibacterial agents revealed that incorporating halogenated phenyl groups at the C1-position of the pyrazine (B50134) ring resulted in significant activity. Specifically, a compound bearing a 4-bromophenyl group at the 1-position showed notable activity against Staphylococcus aureus, while a 3-chlorophenyl analogue was effective against Streptomyces thermonitrificans. sgkgdcvinukonda.ac.in While these substitutions are not directly on the indole ring at the 8-position, they underscore the general principle that halogen substituents are a key feature in modulating the biological efficacy of this scaffold.

Table 1: Effect of Halogenated Substituents on the Activity of Pyrazino[1,2-a]indole Analogues

Compound/Analogue Class Substituent Position Biological Activity Noted
1-Substituted Tetrahydropyrazino[1,2-a]indoles 4-Bromophenyl C1 Significant activity against S. aureus sgkgdcvinukonda.ac.in
1-Substituted Tetrahydropyrazino[1,2-a]indoles 3-Chlorophenyl C1 Significant activity against S. thermonitrificans sgkgdcvinukonda.ac.in
Brominated Isatins (Indole Analogue) 5-Bromo C5 Potent anti-inflammatory (NO inhibition) activity mdpi.com

Impact of Pyrazine Ring Saturation and Substitutions on Biological Efficacy

The degree of saturation and the nature of substituents on the pyrazine ring of the pyrazino[1,2-a]indole system are critical determinants of biological activity.

Pyrazine Ring Saturation: The fully saturated tetrahydropyrazino[1,2-a]indole core has been shown to possess superior efficacy in medicinal chemistry applications compared to its aromatic (pyrazino[1,2-a]indole) or partially saturated (dihydropyrazino[1,2-a]indole) counterparts. nih.govresearchgate.net This saturated ring offers greater three-dimensional diversity, which can lead to more specific and potent interactions with biological targets. nih.gov

Pyrazine Ring Substitutions: Substitutions on the pyrazine ring have a profound impact on biological outcomes.

Substitutions at N-2: In a series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides developed as anti-breast cancer agents, the introduction of a benzyl group at the N-2 position led to analogues with more potent activity than the EGFR-TK inhibitor gefitinib in MDA-MB-468 cells. nih.gov

Substitutions at C-1: Studies on antibacterial 1,2,3,4-tetrahydropyrazino[1,2-a]indoles demonstrated that the presence of a free NH group in the pyrazine ring and a substituent at the C1-position was associated with better activity compared to compounds with substituents at the N-2 position. sgkgdcvinukonda.ac.inresearchgate.net For example, 1-substituted derivatives with 4-fluorophenyl, 4-methylphenyl, and 4-nitrophenyl groups showed significant activity against a panel of bacteria. sgkgdcvinukonda.ac.in

Introduction of an Oxo Group: The presence of a carbonyl (oxo) group, creating a pyrazinoindolone scaffold, is a common feature in biologically active analogues. nih.govnih.gov For instance, 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogues have shown potent cytotoxicity against triple-negative breast cancer (TNBC) cells. nih.gov

Table 2: Influence of Pyrazine Ring Modifications on Biological Activity

Modification Compound Series Key Findings
Ring Saturation General Tetrahydropyrazino[1,2-a]indoles Saturated ring compounds show superior efficacy compared to aromatic counterparts. nih.govresearchgate.net
N-2 Substitution 1-Oxo-tetrahydropyrazino[1,2-a]indole-3-carboxamides N-2 benzyl group led to potent anti-breast cancer activity. nih.gov
C-1 Substitution Tetrahydropyrazino[1,2-a]indoles 1-substituted compounds showed better antibacterial activity than 2-substituted ones. sgkgdcvinukonda.ac.in

| Oxo Group | 1-Oxo-tetrahydropyrazino[1,2-a]indole-3-carboxamides | Scaffold exhibited potent cytotoxicity against TNBC cells. nih.gov |

Role of Indole Substituents in Modulating Target Affinity

Substituents on the indole portion of the scaffold play a crucial role in fine-tuning the affinity and selectivity for specific biological targets. The nature and position of these groups can dramatically alter the molecule's interaction with receptor binding pockets or enzyme active sites.

8-Methoxy Group: The substitution of a methoxy group at the C-8 position of the 1,2,3,4-tetrahydropyrazino[1,2-a]indole core led to the discovery of a compound with high affinity for imidazoline (B1206853) I2 receptors (Ki = 6.2 nM). encyclopedia.pubnih.gov This compound, 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole, also displayed remarkable selectivity (over 1000-fold) for I2 receptors compared to I1 imidazoline, α2-adrenergic, and serotonin 5HT2A/2C receptors. encyclopedia.pubnih.gov The unsubstituted parent compound showed significantly lower affinity, highlighting the critical role of the 8-methoxy group.

6-Nitro Group: In the development of inhibitors targeting the replication of Flaviviridae viruses, a nitro group at the C-6 position of the indole ring was identified as the most favorable substitution. nih.gov This derivative demonstrated potent activity against Hepatitis C virus (HCV) with an EC50 of 1.6 μM and a high selectivity index. nih.gov

General Substitution Patterns: Studies have shown that both electron-donating and electron-withdrawing substituents are generally well-tolerated on the indole ring during the synthesis of pyrazino[1,2-a]indoles, allowing for a wide range of chemical diversity to be explored for various biological targets. nih.govresearchgate.net For example, a series of pyrazinoindoles with various indole substituents were found to be partial agonists at the 5-HT2C receptor, with higher affinity for this subtype than for 5-HT2A receptors. nih.gov

Table 3: Effect of Indole Ring Substituents on Target Affinity

Substituent Position Compound Class Target Key Result
Methoxy (-OCH3) C-8 Tetrahydropyrazino[1,2-a]indole Imidazoline I2 Receptor High affinity (Ki = 6.2 nM) and >1000-fold selectivity. encyclopedia.pubnih.gov
Hydrogen (-H) C-8 Tetrahydropyrazino[1,2-a]indole Imidazoline I2 Receptor Lower affinity (Ki = 280 nM). encyclopedia.pub

Analytical Methodologies for Research on 8 Bromo 1,2,3,4 Tetrahydropyrazino 1,2 a Indole

Chromatographic Techniques for Separation and Purity Assessment in Research Settings

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, enabling the separation of the target molecule from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and stability of "8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole". The development of a robust HPLC method is a critical first step in its analytical characterization. A reversed-phase HPLC (RP-HPLC) method is commonly the primary choice for indole (B1671886) derivatives. researchgate.netnih.govnih.gov

Method development would typically commence with the selection of an appropriate stationary phase, such as a C18 or C8 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized to achieve adequate retention and resolution of the target compound from potential impurities. ejbps.com Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the elution of all components within a reasonable timeframe and with good peak shape. nih.gov

Key parameters to be optimized during method development include:

Column Chemistry: C18, C8, or Phenyl columns of varying particle sizes and lengths.

Mobile Phase: A combination of aqueous buffers (e.g., phosphate, acetate, or formate) and organic solvents (acetonitrile or methanol).

pH of the Mobile Phase: To control the ionization state of the analyte and improve peak shape.

Flow Rate: To balance analysis time and separation efficiency.

Column Temperature: To influence retention times and selectivity.

Detection Wavelength: UV detection is common for indole derivatives, typically in the range of 220-280 nm, to maximize sensitivity. researchgate.net

A well-developed HPLC method can be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis. ejbps.comresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Indole Derivatives

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm

| Injection Vol. | 10 µL |

This table represents a typical starting point for method development for a compound like this compound, based on methods for related indole compounds.

The structure of "this compound" contains a stereocenter, meaning it can exist as a pair of enantiomers. As enantiomers can exhibit different pharmacological activities, it is crucial to separate and quantify them. nih.gov Chiral HPLC is the most common technique for this purpose. nih.govmdpi.com

The development of a chiral HPLC method involves screening a variety of chiral stationary phases (CSPs) to find one that provides enantioselective separation. mdpi.com CSPs based on polysaccharides, such as derivatized cellulose (B213188) and amylose, are often effective for a wide range of chiral compounds. nih.gov The mobile phase can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the CSP and the analyte. mdpi.com

The enantiomeric excess (ee) is a measure of the purity of one enantiomer over the other and is calculated from the peak areas of the two enantiomers in the chromatogram. A successful chiral separation is essential for studying the stereoselective properties of the compound.

Table 2: Common Chiral Stationary Phases for Screening

CSP Type Selector
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate)
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)
Macrocyclic glycopeptide Teicoplanin, Vancomycin

This table lists common CSPs that would be screened during chiral method development for this compound.

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of "this compound," confirming its identity and integrity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. jst.go.jp For "this compound" (molecular formula: C₁₁H₁₁BrN₂), HRMS would provide an exact mass measurement of the molecular ion. This experimental mass can then be compared to the theoretical calculated mass to confirm the elemental formula. The presence of a bromine atom is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity separated by 2 Da. ub.edu

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. nih.govnih.gov This involves isolating the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule, further confirming its structure. ub.edunih.govresearchgate.net For the pyrazino[1,2-a]indole (B3349936) core, characteristic fragmentation would likely involve cleavages of the pyrazino ring. nih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netresearchgate.net The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Expected characteristic vibrational modes include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole moiety. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed below 3000 cm⁻¹. researchgate.net

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. researchgate.net

C-N stretching: These vibrations can be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-Br stretching: A band in the lower frequency region of the spectrum, usually below 800 cm⁻¹, is indicative of the carbon-bromine bond.

Table 3: Predicted IR Absorption Bands for Key Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-H Stretch 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Aromatic C=C Stretch 1450-1600
C-N Stretch 1000-1350

This table provides a general prediction of the expected IR absorption bands for this compound based on known functional group frequencies.

Quantitative Analysis Methods in In Vitro Assays

To evaluate the biological activity of "this compound" in in vitro assays, such as cell-based studies, a sensitive and selective quantitative method is required. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, specificity, and wide dynamic range. nih.govresearchgate.net

A quantitative LC-MS/MS method would involve the following steps:

Sample Preparation: This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the in vitro matrix (e.g., cell lysate, culture medium). researchgate.net An internal standard, ideally a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation to account for any variability during the process. nih.gov

Chromatographic Separation: A rapid HPLC or UHPLC method is used to separate the analyte from matrix components. nih.gov

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity. nih.govresearchgate.net

The method would be fully validated to establish its linearity, accuracy, precision, and limits of detection and quantification. This ensures that the concentration of the compound in the in vitro system can be accurately determined, which is essential for establishing dose-response relationships and understanding its mechanism of action.

Table 4: Illustrative LC-MS/MS Parameters for Quantitative Analysis

Parameter Condition
LC System UHPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

| MRM Transition | To be determined experimentally |

This table outlines typical parameters for developing a quantitative LC-MS/MS method for this compound in an in vitro setting.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of aromatic compounds. The indole scaffold, a core component of this compound, exhibits characteristic absorption bands in the ultraviolet region. The position and intensity of these bands are influenced by the solvent and the nature of substituents on the indole ring.

The electronic spectrum of indole and its derivatives typically displays two main absorption bands, which are assigned to the ¹La ← ¹A and ¹Lb ← ¹A electronic transitions. For the parent indole molecule, these bands are observed around 220 nm and 280 nm, respectively. The introduction of a bromine atom at the 8-position of the tetrahydropyrazino[1,2-a]indole system is expected to cause a bathochromic (red) shift in these absorption maxima. This is a common effect observed in halogenated aromatic compounds.

Table 1: Hypothetical UV-Visible Spectroscopic Data for Concentration Determination

ParameterExpected Value
λmax 1 ~ 230 nm
λmax 2 ~ 290 nm
Molar Absorptivity (ε) at λmax 2 5,000 - 10,000 M-1cm-1
Solvent Ethanol or Methanol

Note: The data in this table is hypothetical and based on the spectral properties of similar indole-containing compounds. Experimental verification is required for precise values.

Future Directions and Research Perspectives for 8 Bromo 1,2,3,4 Tetrahydropyrazino 1,2 a Indole Chemistry

Exploration of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on sustainability, efficiency, and waste reduction. While traditional multi-step syntheses for the tetrahydropyrazino[1,2-a]indole core exist, such as the reductive cyclization of 1-cyanomethyl-indole-2-carboxylates, future efforts should be directed towards more innovative and sustainable methodologies. nih.gov

Future synthetic explorations could include:

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and enhanced safety. This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

Catalysis: Investigating novel metal-based or organocatalytic systems could provide milder reaction conditions and higher selectivity. For instance, developing a catalytic asymmetric synthesis would allow for the selective production of single enantiomers, which is crucial as different enantiomers often possess distinct biological activities.

ApproachTraditional Synthesis (e.g., Reductive Cyclization)Future Sustainable Routes (Proposed)
Number of Steps Multiple (e.g., indole (B1671886) functionalization, cyclization, reduction)Fewer (e.g., One-pot MCR)
Solvent Use Often uses hazardous solventsFocus on green solvents (e.g., ethanol, water) rug.nl
Waste Generation Higher E-Factor and PMILower E-Factor and PMI rug.nl
Energy Efficiency May require harsh conditions (e.g., high heat)Operates under milder conditions rug.nl
Atom Economy ModerateHigh, as most atoms are incorporated into the final product rug.nl

Design and Synthesis of Advanced Functionalized Analogues with Tunable Properties

The 8-bromo substituent on the tetrahydropyrazino[1,2-a]indole scaffold is a key feature for diversification. Bromine can be readily transformed into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the structure-activity relationship (SAR).

Research on related pyrazino[1,2-a]indole (B3349936) analogues has provided a strong rationale for this approach. For example, studies have shown that a methoxy (B1213986) group at the 8-position results in a potent antiproliferative agent against the K562 human leukemia cell line, while moving the methoxy group to the C6 or C7 positions leads to inactive compounds. nih.govnih.gov This highlights the critical importance of substitution at the C8 position for biological activity.

Future design and synthesis efforts should focus on:

C8-Position Analogues: Utilizing the 8-bromo group as a synthetic linchpin to introduce a diverse array of substituents (e.g., aryl, heteroaryl, alkyl, cyano, trifluoromethyl groups) to finely tune the compound's steric and electronic properties.

N2-Position Functionalization: Investigations into related 1-oxo-tetrahydropyrazino[1,2-a]indole-3-carboxamides have shown that introducing a benzyl (B1604629) group at the N2 position can yield analogues with potent activity. nih.gov This position should be explored for the introduction of various aliphatic and aromatic groups.

Scaffold Modification: Creating hybrid molecules by fusing other pharmacologically relevant heterocycles to the core structure to explore new chemical space and potentially engage multiple biological targets.

Position of ModificationRationale from Related CompoundsPotential New Functional GroupsDesired Property Tuning
C8 (Bromo site) 8-Methoxy group is critical for antiproliferative activity. nih.govnih.govPhenyl, Pyridyl, CF₃, CN, AlkynesModulate electronics, lipophilicity, and target interactions.
N2 N-benzyl substitution enhances activity in oxo-analogues. nih.govBenzyl, Substituted Phenyls, Alkyl chainsImprove potency and selectivity.
Indole N1 N1-substitution is a common strategy for modifying indole bioactivity. easychair.orgMethyl, Propanamide groupsAlter solubility and cell permeability.

Deeper Mechanistic Probes into Molecular Interactions with Emerging Biological Targets

While the precise biological targets of 8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole are unknown, studies on structurally similar compounds provide logical starting points for investigation. Analogues of the pyrazino[1,2-a]indole scaffold have been shown to inhibit key signaling proteins involved in cancer, such as the kinases EGFR, BRAFV600E, and Akt. nih.govnih.gov

Future research should employ a range of biochemical and biophysical techniques to elucidate the mechanism of action, including:

Kinase Profiling: Screening the 8-bromo compound and its advanced analogues against a broad panel of human kinases to identify specific targets and off-targets, thereby building a selectivity profile.

Cell-Based Assays: Using cell lines with known genetic backgrounds (e.g., with specific EGFR or BRAF mutations) to confirm target engagement in a cellular context. For example, observing the inhibition of Akt phosphorylation in treated cells via Western blot analysis would provide evidence of target modulation. nih.gov

Biophysical Analysis: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity and thermodynamics of the interaction between the compound and a purified target protein. This provides quantitative data on the molecular recognition event.

Development of Advanced Computational Models for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery process by predicting the properties and activities of novel compounds before their synthesis. For the 8-bromo-TPI scaffold, computational models can guide the design of new analogues with improved potency and selectivity. nih.gov

Key computational approaches to be developed include:

Molecular Docking: Performing docking studies to predict the binding mode of 8-bromo-TPI and its derivatives within the active sites of potential kinase targets like EGFR and BRAFV600E. nih.gov Such models can rationalize observed SAR and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogues have been synthesized and their biological activity measured, a QSAR model can be built. This statistical model would correlate the physicochemical properties of the compounds with their activity, enabling the prediction of potency for new, yet-to-be-synthesized analogues.

Molecular Dynamics (MD) Simulations: Running MD simulations of the compound-target complex can provide insights into the stability of the interaction over time and reveal the dynamic nature of the binding pocket, potentially uncovering opportunities for rational drug design.

Integration with Chemical Biology Tools for Target Identification (excluding clinical drug discovery)

Identifying the direct biological target(s) of a novel compound is a fundamental challenge. Chemical biology provides powerful, unbiased methods for target deconvolution. For this compound, this involves transforming the molecule into a chemical probe.

Future directions in this area include:

Probe Synthesis: Synthesizing a derivative of 8-bromo-TPI that incorporates a bioorthogonal handle, such as a terminal alkyne or an azide (B81097) group. This handle allows the molecule to be "clicked" onto a reporter tag (e.g., biotin (B1667282), fluorescein) using click chemistry. st-andrews.ac.uk The position of this handle must be carefully chosen to minimize perturbation of the compound's native biological activity.

Affinity-Based Proteomics: Utilizing the synthesized probe in techniques like Affinity Purification-Mass Spectrometry (AP-MS). The probe is incubated with cell lysate, allowed to bind to its protein targets, and then the entire complex is captured on streptavidin beads (via the biotin tag). The captured proteins are then identified by mass spectrometry, revealing the potential biological targets of the parent compound.

Activity-Based Protein Profiling (ABPP): If the compound is found to bind covalently or have a reactive site, it could be developed into an activity-based probe to specifically label active enzymes within a complex proteome.

By pursuing these integrated research directions, the scientific community can systematically explore the chemical and biological potential of this compound, paving the way for the development of novel molecular tools and a deeper understanding of its role in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole, and how can yields be improved?

  • Methodological Answer : Synthesis typically involves halogenation of the pyrazinoindole core. A general approach (e.g., sodium hydride-mediated reactions in dry DMF, as in ) can be adapted. Flash chromatography using ethyl acetate-methanol gradients (9.5:0.5) is effective for purification, though yields may vary (e.g., 35–54% in related compounds) . Optimize reaction conditions (e.g., temperature, stoichiometry of brominating agents) and consider intermediates like 1,2,3,4-tetrahydro precursors .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H^1 \text{H}-NMR to confirm regioselective bromination and saturation of the tetrahydropyrazine ring (e.g., δ 3.94–4.17 ppm for methoxy analogs) . Mass spectrometry and IR spectroscopy validate molecular weight and functional groups. For purity, employ HPLC or flash chromatography with gradients tailored to polar brominated compounds .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Over-bromination or ring-opening may occur. Control exothermic reactions using ice baths during reagent addition (e.g., NaH in DMF) . Monitor reaction progress via TLC and use scavengers (e.g., aqueous washes) to remove excess halides. Purification via column chromatography reduces byproducts .

Advanced Research Questions

Q. How does bromination at the 8-position influence bioactivity compared to methoxy or other substituents?

  • Methodological Answer : Bromine’s electron-withdrawing effects may enhance electrophilic interactions in biological targets. Compare with 8-methoxy analogs (e.g., IC50_{50} values in leukemia cell lines) . Structure-activity relationship (SAR) studies using derivatives (e.g., 7,8,9-trimethoxy variants) reveal substituent-dependent antiproliferative effects . Use computational docking to predict binding affinity changes .

Q. How can contradictions in biological activity data across studies be resolved experimentally?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times). Perform dose-response curves (e.g., 0.1–100 µM) and replicate experiments with controls. Cross-validate using orthogonal assays (e.g., apoptosis markers vs. proliferation assays). Compare with structurally similar compounds (e.g., 1,2,3-triazole-hydrazones) to identify confounding factors .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodological Answer : Use murine models for bioavailability studies, focusing on plasma half-life and blood-brain barrier penetration. Radiolabel the bromine atom (e.g., 82Br^{82}\text{Br}) for biodistribution tracking. Compare with marine natural product analogs (e.g., tetrahydro-pyrazinoindole dioxopyrazines) to assess metabolic stability .

Q. How can computational methods predict interactions between this compound and cytochrome P450 enzymes?

  • Methodological Answer : Perform molecular dynamics simulations using crystal structures of CYP3A4 or CYP2D6. Dock the brominated tetrahydropyrazinoindole into active sites, accounting for halogen bonding. Validate predictions with in vitro microsomal assays measuring metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.